molecular formula C14H14N4 B2707807 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile CAS No. 195243-37-9

2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile

Cat. No.: B2707807
CAS No.: 195243-37-9
M. Wt: 238.294
InChI Key: WYROMVFNTKOQSG-UHFFFAOYSA-N
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Description

2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is a chemical compound with the molecular formula C14H14N4. It is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile typically involves the reaction of 4-phenylpiperazine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is unique due to its specific structure, which allows it to interact effectively with acetylcholinesterase and other biological targets. Its ability to form stable derivatives through various chemical reactions also makes it a valuable compound in medicinal chemistry and pharmacology research.

Properties

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c15-10-13(11-16)12-17-6-8-18(9-7-17)14-4-2-1-3-5-14/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROMVFNTKOQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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